N-(2-amino-5-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(2-amino-5-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Production N-(2-amino-5-chlorophenyl)furan-2-carboxamide derivatives, as part of furan compounds, hold significant potential in the sustainable production of polymers and functional materials. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are pivotal in developing monomers and polymers, porous carbon materials, fuels, solvents, and various pharmaceuticals. The conversion of plant biomass into furan derivatives like HMF presents a renewable alternative to non-renewable hydrocarbon sources, emphasizing the chemical's role in future material science and chemical industry advancements (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis and Environmental Sustainability The inherent instability of furans like this compound poses challenges for their synthetic modification. Biocatalysis offers a promising approach to overcome these challenges, providing high selectivity and mild reaction conditions. Biocatalytic transformations of furans have been successful in various media, showcasing the potential for sustainable and environmentally friendly production processes. Such advances underscore the importance of furans in ecological applications and highlight the need for further research and development in biocatalysis to fully harness the potential of furans in sustainable chemistry (Domínguez de María & Guajardo, 2017).
Catalytic Conversion of Biomass The catalytic conversion of carbohydrates to furanic derivatives, including this compound, in the presence of choline chloride is a notable method for producing valuable furanic compounds. Choline chloride enhances the selectivity towards desired furanic derivatives by providing stabilization effects and allowing the conversion of highly concentrated feedstocks. This process highlights the role of furans in the efficient utilization of biomass and the development of sustainable chemical processes (Jérôme & Vigier, 2017).
Antimicrobial Potential Beyond their applications in material science and catalysis, furan derivatives exhibit antimicrobial properties. Research on chitosan, which shares functional similarities with furan compounds, has highlighted the antimicrobial potential of such molecules. While not directly related to this compound, the exploration of chitosan's properties provides a foundation for investigating the antimicrobial applications of furan derivatives, suggesting a broader scope of research and application in pharmaceutical and healthcare products (Raafat & Sahl, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Mode of Action
Many furan derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function and leading to changes in cellular processes .
Result of Action
Given the biological activities of similar furan derivatives, it might have potential antimicrobial or antiviral effects .
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOFLMHVXVMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.